molecular formula C13H8ClNO3 B1581500 4-Chloro-4'-nitrobenzophenone CAS No. 7497-60-1

4-Chloro-4'-nitrobenzophenone

Cat. No. B1581500
CAS RN: 7497-60-1
M. Wt: 261.66 g/mol
InChI Key: CLFRUWPJQKSRRT-UHFFFAOYSA-N
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Description

4-Chloro-4’-nitrobenzophenone is a chemical compound with the molecular formula C13H8ClNO3 . It appears as a white to tan powder .


Molecular Structure Analysis

The molecular structure of 4-Chloro-4’-nitrobenzophenone consists of a benzene ring bonded to a carbonyl group (C=O), which is in turn bonded to another benzene ring. One of these rings carries a nitro group (-NO2), and the other carries a chlorine atom (-Cl) .


Physical And Chemical Properties Analysis

4-Chloro-4’-nitrobenzophenone is a white to tan powder . Its molecular weight is 261.6605 . More specific physical and chemical properties are not detailed in the sources retrieved.

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-4’-nitrobenzophenone is used in the pharmaceutical industry for various purposes. For instance, it has been mentioned in the context of HPLC procedures with fluorescence detection for the trace determination of certain drugs in human plasma . It is also involved in the synthesis of various metabolites of drugs .

Crystal Growth and Characterization

This compound is utilized in the growth of novel organic crystals by methods such as the slow evaporation solution technique (SEST) and Sankarnarayanan–Ramasamy (SR) method. These crystals are then characterized using techniques like X-ray diffraction and FTIR spectroscopy .

Optical Applications

Due to its properties, 4-Chloro-4’-nitrobenzophenone is researched for potential use in optical materials. The characterization of its crystal structure is crucial for understanding its suitability for such applications .

Synthesis of Derivatives

It serves as a precursor in the synthesis of various chemical derivatives, which have their own set of applications in different fields, including pharmaceuticals and materials science .

Industrial Uses

In the broader category of benzophenones, compounds like 4-Chloro-4’-nitrobenzophenone can be used as photoinitiators in UV-curing applications such as inks and coatings in the printing industry. They also play a role in protecting scents and colors in products from UV light damage .

Acylation Reagent

It may be employed as an acylation reagent for the reaction with deactivated amines, showcasing its utility in chemical synthesis processes .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .

properties

IUPAC Name

(4-chlorophenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFRUWPJQKSRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324395
Record name 4-Chloro-4'-nitrobenzophenone
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Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-4'-nitrobenzophenone

CAS RN

7497-60-1
Record name 4-Chloro-4′-nitrobenzophenone
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URL https://commonchemistry.cas.org/detail?cas_rn=7497-60-1
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Record name 4-Chloro-4'-nitrobenzophenone
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Record name 7497-60-1
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Record name 4-Chloro-4'-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, (4-chlorophenyl)(4-nitrophenyl)
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Synthesis routes and methods I

Procedure details

A mixture of (4-chlorophenyl)boronic acid (1.50 g, 9.59 mmol), 4-nitrobenzoyl chloride (1.78 g 9.59 mmol), bis(triphenylphosphine)palladium(II) chloride (0.137 g, 0.192 mmol) and K3PO4 (3.34 g, 19.2 mmol) in toluene (30 mL) was treated as described in WO 2010/015355 to provide the title compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
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1.78 g
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reactant
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3.34 g
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reactant
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30 mL
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solvent
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0.137 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The procedure of Example 21 is repeated in every detail except that a chlorobenzene solution of 4-nitrobenzoic acid is employed in lieu of a benzene solution of 2-chloro-4-nitrobenzoic acid to obtain a 36% yield of 4'-chloro-4-nitrobenzophenone having a melting point equal to 100° C. to 101° C.
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A 2-L 4-neck flask equipped with a thermocouple controller, a mechanical stirrer, a condenser, and a nitrogen inlet/outlet adapter was charged with DCE (480.8 mL), chlorobenzene (1) (90.4 mL, 888.5 mmol) and 4-nitrobenzoylchloride (111.4 g, 600.3 mmol), and the resulting mixture stirred and warmed to 40° C. Aluminum trichloride (97.0 g, 720.4 mmol) was added portionwise over 1 h and then the reaction was heated to 60° C. and stirred for 10 h. The reaction was cooled to 20° C., poured into ice-water (2 L) and stirred for 10 min. The resulting aqueous mixture was extracted with DCM (600 mL×2). The combined organic extracts were was washed with deionized water (1 L×3). The solvent was concentrated at 40° C. to remove DCM and then at 66° C. to yield a pale to slight yellowish solid, which was dissolved in hot EtOH (500 mL) at 76° C., stirred for 30 min, and then gradually cooled to 4° C. over 1 h. The resulting solid was collected by filtration to yield (4-chlorophenyl)(4-nitrophenyl)methanone as a slightly yellowish crystalline solid. (ES, m/z) 262 (M+H)+, 284, 286 (M+Na)+
Name
Quantity
480.8 mL
Type
reactant
Reaction Step One
Quantity
90.4 mL
Type
reactant
Reaction Step One
Quantity
111.4 g
Type
reactant
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Quantity
97 g
Type
reactant
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[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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